
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a vinylphenyl group with a methoxyphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Vinylphenyl Group: This step might involve a Heck reaction, where a halogenated phenyl compound reacts with a vinyl group in the presence of a palladium catalyst.
Attachment of the Dicyclohexylphosphanyl Group: This can be done through a phosphine substitution reaction, where a suitable phosphine reagent reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the vinyl group.
Reduction: Reduction reactions might target the vinyl group or the phosphanyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states or intermediates. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with phenyl groups instead of cyclohexyl groups.
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-hydroxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole lies in its specific substitution pattern, which can influence its reactivity, binding properties, and overall functionality in various applications.
Propriétés
Formule moléculaire |
C31H38NOP |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
dicyclohexyl-[1-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C31H38NOP/c1-24(25-19-21-26(33-2)22-20-25)29-16-9-10-17-30(29)32-23-11-18-31(32)34(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h9-11,16-23,27-28H,1,3-8,12-15H2,2H3 |
Clé InChI |
RBEWOTLWYMFIPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N3C=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


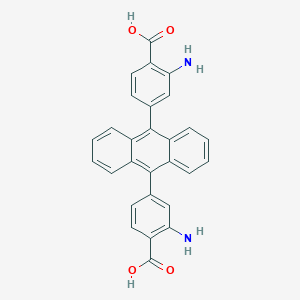
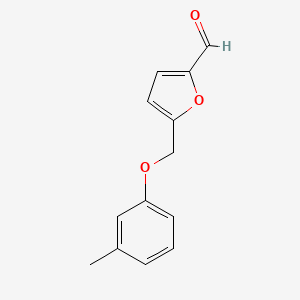

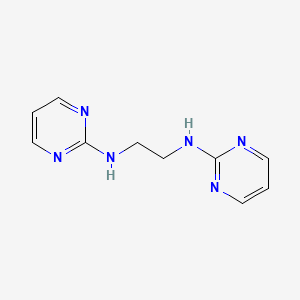

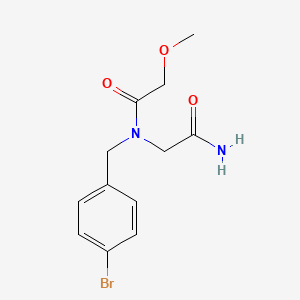
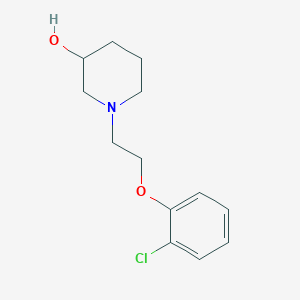

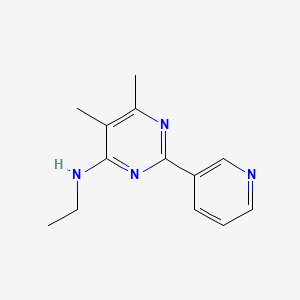



![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)

